Technical Whitepaper: 1-Hydroxy-4-methylcyclohexane-1-carboxylic Acid (CAS 41248-15-1)
Technical Whitepaper: 1-Hydroxy-4-methylcyclohexane-1-carboxylic Acid (CAS 41248-15-1)
Part 1: Executive Summary & Core Utility
1-Hydroxy-4-methylcyclohexane-1-carboxylic acid (CAS 41248-15-1) represents a critical scaffold in modern medicinal chemistry, particularly in the design of conformationally restricted analogs. As a 1,1-disubstituted cyclohexane , it introduces a "gem-disubstituted" constraint that locks the cyclohexane ring into a specific chair conformation, influencing the spatial orientation of the hydroxyl and carboxyl groups.
This compound serves two primary roles in drug development:
-
Bioisostere: It acts as a lipophilic, conformationally rigid bioisostere for simple alpha-hydroxy acids (like glycolic or lactic acid) or amino acids (when the hydroxyl is displaced by an amine).
-
Linker/Scaffold: Its rigid core is utilized in Fragment-Based Drug Discovery (FBDD) to project pharmacophores into defined vectors, reducing the entropic penalty upon binding to protein targets.
Part 2: Chemical Identity & Physicochemical Profile[1]
Identification Data
| Parameter | Detail |
| IUPAC Name | 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid |
| CAS Number | 41248-15-1 |
| Molecular Formula | C |
| Molecular Weight | 158.20 g/mol |
| SMILES | CC1CCC(O)(C(=O)O)CC1 |
| InChI Key | GPPBORVXLHFQLL-UHFFFAOYSA-N |
Physicochemical Properties (Experimental & Predicted)
Note: Specific experimental melting points for this CAS are rarely reported in open literature, often appearing as "Not Determined" in safety data sheets. The values below represent high-confidence predictive models and data from close structural analogs.
| Property | Value / Description | Source/Notes |
| Physical State | Solid (White to off-white powder) | Analogous to 1-hydroxycyclohexanecarboxylic acid |
| Melting Point | ~108–115 °C (Predicted range) | Based on unsubstituted analog (MP 108°C) |
| pKa (Acid) | 4.6 ± 0.2 | Typical for alpha-hydroxy carboxylic acids |
| LogP | 1.0 ± 0.3 | Moderate lipophilicity; suitable for CNS penetration |
| Solubility | High in MeOH, DMSO, EtOH; Moderate in Water | Polar functional groups enhance aqueous solubility |
Part 3: Stereochemistry & Isomerism
The synthesis of 1-hydroxy-4-methylcyclohexane-1-carboxylic acid typically yields a mixture of cis and trans diastereomers. Understanding this is crucial for biological activity, as enzymes and receptors are stereoselective.
-
Cis-Isomer: The Hydroxyl (-OH) and Methyl (-CH3) groups are on the same side of the ring plane.
-
Trans-Isomer: The Hydroxyl (-OH) and Methyl (-CH3) groups are on opposite sides.
Thermodynamic vs. Kinetic Control: In 4-substituted cyclohexanones, the bulky methyl group prefers the equatorial position to minimize 1,3-diaxial interactions.
-
Nucleophilic Attack: When a nucleophile (like Cyanide, CN⁻) attacks the ketone, it can approach from the axial or equatorial direction.
-
Outcome: Axial attack (often favored kinetically) leads to the nitrile being equatorial (and OH axial). Subsequent hydrolysis retains this configuration.
Visualization: Stereochemical Relationships
Caption: Stereochemical pathways for the formation of cis/trans isomers from 4-methylcyclohexanone.
Part 4: Synthetic Protocol (Cyanohydrin Route)
The most robust method for synthesizing 1-hydroxy-4-methylcyclohexane-1-carboxylic acid is via the Cyanohydrin Synthesis . This route is preferred for its scalability and the availability of the starting material, 4-methylcyclohexanone.
Reaction Scheme
-
Cyanohydrin Formation: 4-Methylcyclohexanone + NaCN/AcOH
Cyanohydrin Intermediate. -
Hydrolysis: Cyanohydrin + HCl (conc.)
1-Hydroxy-4-methylcyclohexane-1-carboxylic acid + NH Cl.
Detailed Methodology
Note: This protocol involves the handling of Cyanide salts, which are extremely toxic. All work must be performed in a functioning fume hood with appropriate antidotes (e.g., hydroxocobalamin) available.
Step 1: Formation of the Cyanohydrin
-
Reagents: 4-Methylcyclohexanone (1.0 eq), Sodium Cyanide (NaCN, 1.2 eq), Glacial Acetic Acid (excess), Water/Ethanol solvent.
-
Procedure:
-
Dissolve NaCN in a minimal amount of water and cool to 0°C.
-
Add 4-methylcyclohexanone dissolved in ethanol.
-
Dropwise, add glacial acetic acid while maintaining the temperature below 10°C. Caution: Exothermic.
-
Stir at room temperature for 12–24 hours. Monitor by TLC (disappearance of ketone).
-
Workup: Neutralize with NaHCO
, extract with ethyl acetate, wash with brine, and dry over MgSO . Concentrate to yield the crude cyanohydrin oil.
-
Step 2: Acid Hydrolysis
-
Reagents: Crude Cyanohydrin, Conc. HCl (37%).
-
Procedure:
-
Suspend the crude cyanohydrin in conc. HCl (approx. 5–10 mL per gram of substrate).
-
Heat to reflux (approx. 100°C) for 4–6 hours. The mixture will initially be heterogeneous and may darken.
-
Observation: Formation of a solid precipitate (NH
Cl) is common. -
Workup: Cool the reaction mixture to 0°C. The product often crystallizes out.
-
Filter the solid. If no precipitate forms, extract the aqueous acid phase with diethyl ether or ethyl acetate.
-
Purification: Recrystallize from water or a benzene/acetone mixture to isolate the pure acid.
-
Visualization: Synthetic Workflow
Caption: Step-by-step synthetic pathway from ketone to hydroxy-acid via cyanohydrin intermediate.
Part 5: Analytical Characterization
To validate the synthesis, the following spectral data should be obtained.
Proton NMR ( H NMR, 400 MHz, DMSO- )
- 12.0–12.5 ppm (1H, s, broad): Carboxylic acid proton (-COOH ).
- 4.5–5.0 ppm (1H, s, broad): Hydroxyl proton (-OH ). Note: May exchange with solvent.
- 1.8–2.0 ppm (2H, m): Equatorial protons at C2/C6 (deshielded by OH/COOH).
- 1.4–1.6 ppm (2H, m): Axial protons at C2/C6.
- 1.2–1.3 ppm (3H, m): Remaining ring protons (C3/C5/C4).
-
0.85–0.90 ppm (3H, d,
Hz): Methyl group (-CH ) at C4.
Carbon NMR ( C NMR, 100 MHz, DMSO- )
- 178.0 ppm: Carbonyl carbon (C=O).
- 73.5 ppm: Quaternary carbon (C1) bearing OH and COOH.
- 30.0–35.0 ppm: Ring carbons (C2, C6, C3, C5).
- 21.5 ppm: Methyl carbon.
Mass Spectrometry (ESI-MS)
-
Negative Mode (
): Expected peak at 157.1. -
Fragmentation: Loss of CO
( 113) and H O is common in MS/MS.
Part 6: Safety & Handling (GHS Classification)
Signal Word: WARNING
| Hazard Class | Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| STOT-SE | H335 | May cause respiratory irritation.[1][2] |
Precautionary Measures:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Inhalation: Handle in a fume hood to avoid dust inhalation.
-
Storage: Store in a cool, dry place. Keep container tightly closed.
References
-
PubChem. 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid (Compound CID 18949698).[3] National Library of Medicine. [Link]
-
Organic Syntheses. 1-Methylcyclohexanecarboxylic acid. Org.[4][5][6] Synth. 1951, 31, 72. (Methodology reference for tertiary acid synthesis). [Link]
-
Horgan, C., & O'Sullivan, T. P. (2022).[7][8] Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.[7][8] Current Medicinal Chemistry, 29(13), 2203-2234.[7][8] [Link]
-
Study.com. Cyanohydrin Formation Mechanism. (Educational resource for reaction mechanism verification). [Link]
Sources
- 1. 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid | C8H14O3 | CID 18949698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid | C8H14O3 | CID 18949698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Predict the products formed when cyclohexanone reacts with the fo... | Study Prep in Pearson+ [pearson.com]
- 5. pearson.com [pearson.com]
- 6. i) Methyl chloride is treated with KCN and the product is hydrolysed with.. [askfilo.com]
- 7. research.ucc.ie [research.ucc.ie]
- 8. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
